Butyl 3-(3-chlorophenyl)prop-2-enoate
Description
Butyl 3-(3-chlorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a 3-chlorophenyl substituent at the β-position of the propenoate backbone. This compound belongs to a broader class of acrylate esters, which are widely used in polymer chemistry, pharmaceuticals, and agrochemicals due to their reactivity and structural versatility. The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances the electrophilicity of the α,β-unsaturated system, influencing its reactivity in Michael additions or polymerization reactions .
Properties
CAS No. |
826990-98-1 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
butyl 3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-2-3-9-16-13(15)8-7-11-5-4-6-12(14)10-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
LLBCZSYOZBLSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of 3-(3-chlorophenyl)prop-2-enoic acid with butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed with water, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-chlorophenyl)prop-2-enoic acid.
Reduction: Butyl 3-(3-chlorophenyl)propan-2-ol.
Substitution: Products depend on the nucleophile used, such as 3-(3-methoxyphenyl)prop-2-enoate.
Scientific Research Applications
Butyl 3-(3-chlorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of butyl 3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom in the aromatic ring can enhance the compound’s binding affinity to its targets, leading to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Simple Butyl Acrylate Derivatives
Butyl acrylate (CAS 141-32-2), a structurally simpler analog, lacks the 3-chlorophenyl substituent. Key differences include:
- Reactivity: The electron-deficient nature of Butyl 3-(3-chlorophenyl)prop-2-enoate due to the chlorine atom increases its susceptibility to nucleophilic attack compared to unsubstituted butyl acrylate .
- Applications: Butyl acrylate is primarily used in polymer production (e.g., adhesives, coatings), whereas the 3-chlorophenyl derivative may exhibit enhanced biological activity or serve as a specialty monomer for functionalized polymers.
| Property | Butyl Acrylate | This compound |
|---|---|---|
| Boiling Point (°C) | 145–149 | ~260 (estimated) |
| Reactivity | Moderate | High (due to Cl substituent) |
| Primary Use | Industrial polymers | Pharmaceuticals, agrochemicals |
Halogen-Substituted Analogs
Brominated Derivatives
Compounds such as 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles () share the 3-chlorophenyl group but incorporate bromine at the 4-position of the phenyl ring. Key distinctions:
- Stability: Bromine’s larger atomic radius may increase steric hindrance, reducing reactivity compared to the chlorine-substituted propenoate.
- Biological Activity : Brominated analogs often show enhanced antimicrobial or anticancer properties, as seen in hydrazinyl-thiazoline derivatives .
Fluorinated Esters
Perfluorinated compounds like [68298-60-2] 2-[Butyl(heptadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate () exhibit extreme hydrophobicity and chemical inertness due to fluorine substituents. In contrast, the 3-chlorophenyl group in this compound offers moderate polarity, enabling broader solubility in organic solvents .
Steric and Isomeric Variations
tert-Butyl Esters
tert-Butyl 3-(3-trifluoromethylphenyl)propanoate () demonstrates how branching (tert-butyl vs. n-butyl) affects steric accessibility. The tert-butyl group impedes nucleophilic attack at the ester carbonyl, whereas the linear n-butyl chain in this compound allows for easier substrate binding in enzymatic or catalytic processes .
sec-Butyl and n-Butyl Analogs
In baccatin III esters (), sec-butyl and n-butyl isomers exhibit distinct pharmacokinetic profiles. Similarly, this compound’s linear alkyl chain likely enhances metabolic stability compared to branched analogs, which may undergo faster enzymatic cleavage .
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